5-(2,4-Dichlorophenyl)-2-furohydrazide
Description
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWXNFHAVKQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 5-(2,4-Dichlorophenyl)-2-furoic Acid or Furoic Acid Derivative
The precursor, 5-(2,4-dichlorophenyl)-2-furoic acid or related aldehyde derivatives such as 5-(2,4-dichlorophenyl)-2-furaldehyde, can be synthesized via electrophilic aromatic substitution or coupling reactions involving 2,4-dichlorophenyl and furan rings. For example, diazotization of 3,4-dichloroaniline followed by coupling with furfural has been reported to yield related furaldehyde intermediates.
Conversion to this compound
The critical step is the reaction of the furoic acid derivative with hydrazine hydrate under reflux conditions. The typical procedure involves:
- Dissolving the furoic acid derivative (e.g., 2-furoic acid substituted with 2,4-dichlorophenyl) in a polar aprotic solvent such as dimethylformamide (DMF).
- Adding hydrazine hydrate to the solution.
- Heating the reaction mixture to approximately 100°C and maintaining reflux for several hours (usually 4–8 hours) to ensure complete conversion.
- Upon completion, the reaction mixture is cooled, and the hydrazide product precipitates out.
- The precipitate is filtered, washed with water or cold solvent, and dried to yield this compound.
This method is favored for its simplicity, relatively high yield, and the ability to obtain pure products suitable for further biological or chemical studies.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances solubility |
| Temperature | ~100°C | Reflux temperature for hydrazide formation |
| Reaction Time | 4–8 hours | Ensures complete conversion |
| Hydrazine Source | Hydrazine hydrate | Commonly used nucleophile |
| Product Isolation | Cooling and precipitation | Simple filtration and washing |
Alternative Synthetic Approaches
While the hydrazine hydrate method is predominant, alternative methods include:
- Direct condensation of hydrazine with 5-(2,4-dichlorophenyl)-2-furaldehyde to form hydrazone intermediates, which can be further converted to hydrazides by oxidation or other functional group transformations.
- Utilizing acyl chlorides derived from the furoic acid intermediate reacted with hydrazine to form the hydrazide, which may improve reaction rates and yields in some cases.
Research Findings on Synthesis
- The reaction of 2-furoic acid derivatives with hydrazine hydrate in DMF under reflux is well-established and yields high-purity this compound.
- TLC and IR spectroscopy are commonly used to monitor purity and reaction completion, with characteristic hydrazide functional group absorptions confirming product formation.
- The compound can undergo further chemical modifications, such as condensation with aromatic aldehydes, to form hydrazone derivatives with enhanced biological activity.
- The synthesis method is scalable and adaptable for pharmaceutical intermediate production, with minimal by-products reported.
Summary Data Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Preparation of furoic acid derivative | Diazotization of 3,4-dichloroaniline + furfural coupling | Intermediate for hydrazide synthesis |
| Hydrazide formation | Furoic acid derivative + hydrazine hydrate in DMF, reflux at 100°C for 4–8 h | Formation of this compound, precipitated by cooling |
| Product isolation | Filtration, washing with water/cold solvent | Pure hydrazide obtained |
| Characterization | TLC, IR, NMR spectroscopy | Confirms product identity and purity |
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research has investigated its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 5-(2,4-Dichlorophenyl)-2-furohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to certain biological targets, while the furohydrazide moiety may participate in hydrogen bonding and other interactions that modulate biological activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5-(2,4-dichlorophenyl)-2-furohydrazide, highlighting differences in substituents, biological activities, and synthetic routes:
Key Observations
Substituent Effects: Chlorine vs. Nitro Groups: The dichlorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to nitrophenoxy analogs, which may improve CNS penetration . Heterocyclic Core: Replacing the furan ring with pyrazoline or oxadiazole (as in and ) alters electronic properties, influencing antioxidant and anticancer activities.
Biological Activity Trends :
- Antioxidant vs. Anticancer : Pyrazoline derivatives (e.g., ) prioritize antioxidant applications, while oxadiazole-based compounds (e.g., ) show specificity for cancer cell lines.
- Antifungal Potency : Triazole-thione derivatives () outperform furan-based hydrazides in antifungal efficacy, likely due to sulfur’s role in disrupting fungal membranes.
Synthetic Accessibility :
Biological Activity
5-(2,4-Dichlorophenyl)-2-furohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a hydrazone derivative characterized by its furohydrazide structure. The presence of the dichlorophenyl group significantly influences its biological properties.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Shown to reduce inflammation in animal models.
- Antitumor Effects : Preliminary studies suggest potential in inhibiting tumor growth.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways.
- Gene Expression Regulation : Influences the expression of genes related to cell proliferation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Salmonella typhimurium | 64 µg/mL |
Anti-inflammatory Effects
In a carrageenan-induced paw edema model, the anti-inflammatory activity was assessed. The results are shown in Table 2.
Case Studies and Applications
- Case Study on Antitumor Activity : In a recent study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
- Clinical Relevance : The compound has been explored for potential use in drug formulations aimed at treating infections and inflammatory diseases. Ongoing research focuses on optimizing its pharmacokinetic properties for enhanced efficacy.
Q & A
Q. What mechanistic studies elucidate the role of the dichlorophenyl group in biological activity?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with 2,4-difluorophenyl or 2,4-dimethylphenyl groups.
- Free Energy Calculations : Use MM-PBSA to quantify contribution of Cl substituents to binding energy.
- SAR Analysis : Correlate substituent electronegativity with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
